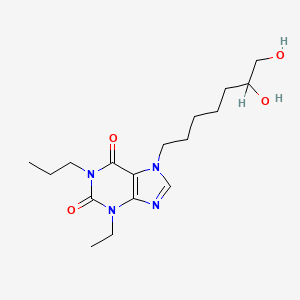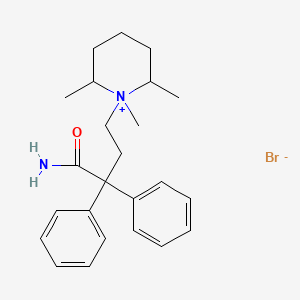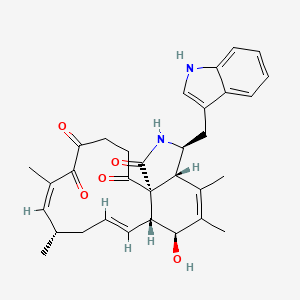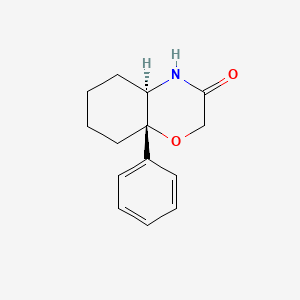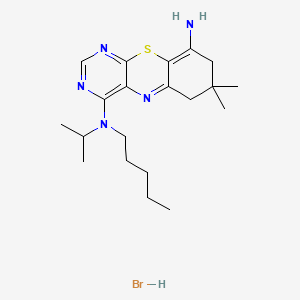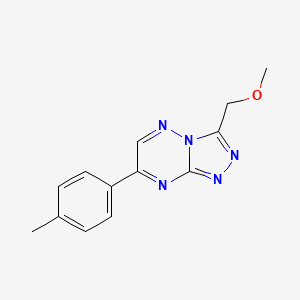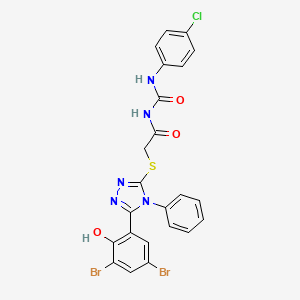
Clivatine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Clivatine involves several steps and specific reaction conditions. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production: On an industrial scale, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反应分析
Clivatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
科学研究应用
Clivatine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.
作用机制
The mechanism of action of Clivatine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cell growth, apoptosis, and metabolism. By influencing these pathways, this compound can exert its biological effects.
相似化合物的比较
Clivatine is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Clozapine: While Clozapine is primarily used as an antipsychotic medication, this compound’s applications extend beyond medicine to include chemistry and industry.
Clozapine N-oxide: This compound is used in research as a ligand for designer receptors, but this compound’s broader range of applications makes it more versatile.
Compound 21: Similar to this compound, Compound 21 has research applications, but this compound’s unique properties and potential therapeutic uses set it apart.
属性
CAS 编号 |
1355-66-4 |
|---|---|
分子式 |
C21H25NO7 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C21H25NO7/c1-10(23)5-17(24)28-16-6-11-3-4-22(2)19(11)18-12-7-14-15(27-9-26-14)8-13(12)21(25)29-20(16)18/h7-8,10-11,16,18-20,23H,3-6,9H2,1-2H3/t10?,11-,16+,18+,19-,20+/m1/s1 |
InChI 键 |
QYVZOJWDWWFSQK-CXDJBGJCSA-N |
手性 SMILES |
CC(CC(=O)O[C@H]1C[C@H]2CCN([C@H]2[C@H]3[C@H]1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
规范 SMILES |
CC(CC(=O)OC1CC2CCN(C2C3C1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


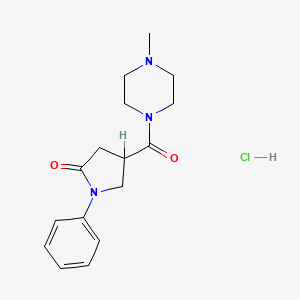
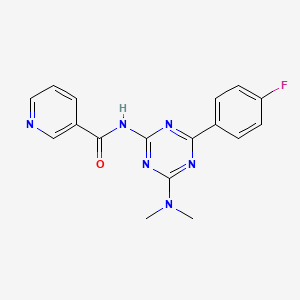
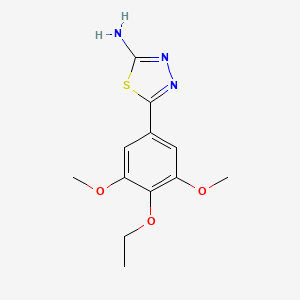
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
